3-Ethyl-2,5-dimethylpyrazine 3-Ethyl-2,5-dimethylpyrazine 2-Ethyl-3, (5 or 6)-dimethylpyrazine, also known as 2E3, 6DMP, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2-Ethyl-3, (5 or 6)-dimethylpyrazine is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 2-ethyl-3, (5 or 6)-dimethylpyrazine is primarily located in the cytoplasm. 2-Ethyl-3, (5 or 6)-dimethylpyrazine is a cocoa, nutty, and potato tasting compound that can be found in coffee and coffee products, soft-necked garlic, and tea. This makes 2-ethyl-3, (5 or 6)-dimethylpyrazine a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 13360-65-1
VCID: VC21204676
InChI: InChI=1S/C8H12N2/c1-4-8-7(3)9-5-6(2)10-8/h5H,4H2,1-3H3
SMILES: CCC1=NC(=CN=C1C)C
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol

3-Ethyl-2,5-dimethylpyrazine

CAS No.: 13360-65-1

Cat. No.: VC21204676

Molecular Formula: C8H12N2

Molecular Weight: 136.19 g/mol

Purity: 95% min.

* For research use only. Not for human or veterinary use.

3-Ethyl-2,5-dimethylpyrazine - 13360-65-1

Specification

CAS No. 13360-65-1
Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
IUPAC Name 3-ethyl-2,5-dimethylpyrazine
Standard InChI InChI=1S/C8H12N2/c1-4-8-7(3)9-5-6(2)10-8/h5H,4H2,1-3H3
Standard InChI Key WHMWOHBXYIZFPF-UHFFFAOYSA-N
SMILES CCC1=NC(=CN=C1C)C
Canonical SMILES CCC1=NC(=CN=C1C)C
Boiling Point 180.5 °C

Introduction

Chemical Identity and Structure

3-Ethyl-2,5-dimethylpyrazine belongs to the class of nitrogen-containing heterocyclic aromatic compounds. It features a six-membered ring containing two nitrogen atoms at non-adjacent positions, with ethyl and methyl substituents attached to the carbon atoms of the ring structure.

Identification Data

ParameterValue
CAS Number13360-65-1
Molecular FormulaC₈H₁₂N₂
Molecular Weight136.19 g/mol
IUPAC Name3-ethyl-2,5-dimethylpyrazine
FEMA Number3149
InChIInChI=1S/C8H12N2/c1-4-8-7(3)9-5-6(2)10-8/h5H,4H2,1-3H3
InChIKeyWHMWOHBXYIZFPF-UHFFFAOYSA-N
SMILESCCC1=NC(=CN=C1C)C

The compound is also known by several synonyms, including 2-Ethyl-3,6-dimethylpyrazine, 2,5-Dimethyl-3-ethylpyrazine, Pyrazine, 3-ethyl-2,5-dimethyl-, and 3,6-Dimethyl-2-ethylpyrazine . This variety of nomenclature reflects the different numbering systems that can be applied to the pyrazine ring.

Physical and Chemical Properties

3-Ethyl-2,5-dimethylpyrazine exists as a colorless to pale yellow liquid under standard conditions, with distinctive organoleptic properties that make it valuable in flavor applications.

Physical Properties

PropertyValue
Physical StateOil, liquid
ColorColorless to pale yellow
OdorRoasted odor, reminiscent of nuts
Odor TypeNutty
Boiling Point180-181 °C
Density0.965 g/mL at 25 °C
Refractive Indexn 20/D 1.5015
Flash Point157 °F (69.4 °C)

Chemical Properties

PropertyValue
pKa2.61±0.10 (Predicted)
LogP2.07
SolubilitySlightly soluble in chloroform and ethyl acetate
Storage ConditionsSealed in dry container at room temperature

As a pyrazine derivative, 3-Ethyl-2,5-dimethylpyrazine demonstrates chemical properties typical of nitrogen-containing heterocycles. The nitrogen atoms in the pyrazine ring confer basic properties to the molecule, as reflected in its pKa value . Its moderate LogP value indicates a balance between lipophilic and hydrophilic properties, which contributes to its behavior in various solvent systems and biological environments.

Synthesis Methods

Several approaches have been developed for the synthesis of 3-Ethyl-2,5-dimethylpyrazine, ranging from traditional chemical methods to novel chemoenzymatic pathways.

Chemical Synthesis

A patented method (CN105237486B) describes the synthesis of 2-ethyl-3,6-dimethylpyrazine (equivalent to 3-ethyl-2,5-dimethylpyrazine due to numbering conventions) using the following procedure:

  • Mixing 2,5-dimethylpyrazine with FeSO₄·7H₂O

  • Adding water as a solvent

  • Dropwise addition of concentrated sulfuric acid and hydrogen peroxide

  • Addition of n-propionaldehyde and heating to 50-60°C

  • Extraction with ethyl acetate after reaction completion

  • Adjusting pH to 7.9-8.1 and re-extracting with ethyl acetate

  • Concentration and purification by column chromatography

The reaction conditions are optimized with specific molar ratios:

  • Concentrated sulfuric acid to 2,5-dimethylpyrazine: 5-20:1 (preferably 10-18:1)

  • Hydrogen peroxide to 2,5-dimethylpyrazine: 2.0-2.2:1 (preferably 2.2:1)

This method is reported to provide good yields and high purity of the target compound.

Chemoenzymatic Synthesis

A significant advancement in the synthesis of 3-Ethyl-2,5-dimethylpyrazine was reported in a 2021 Nature Communications Chemistry study, which demonstrated a chemoenzymatic synthesis pathway using bacterial enzymes:

  • The synthesis utilizes L-Threonine (L-Thr) as the starting substrate

  • L-threonine 3-dehydrogenase converts L-Thr to aminoacetone via 2-amino-3-ketobutyrate

  • 2-amino-3-ketobutyrate CoA ligase with threonine aldolase activity converts L-Thr to acetaldehyde when CoA concentrations are low

  • Two molecules of aminoacetone condense with one molecule of acetaldehyde to form 3-ethyl-2,5-dimethylpyrazine

The researchers achieved a yield of up to 20.2% using this enzymatic approach, highlighting its potential for the production of various alkylpyrazines through biocatalysis . This method represents a more environmentally friendly alternative to traditional chemical synthesis methods.

Occurrence and Natural Sources

Food Products

3-Ethyl-2,5-dimethylpyrazine occurs naturally in various food products, particularly those that have undergone thermal processing:

  • Coffee

  • Chocolate

  • Soybeans

  • Roasted nuts

  • Thermally processed foods

  • Sesame oil

  • Rapeseed oil

  • Pumpkin seed oil

The compound is formed during the Maillard reaction, which occurs when foods containing amino acids and reducing sugars are heated. This non-enzymatic browning reaction produces numerous flavor compounds, including pyrazines like 3-Ethyl-2,5-dimethylpyrazine, that contribute to the characteristic aroma of roasted foods.

Microbial Sources

Recent research has identified 3-Ethyl-2,5-dimethylpyrazine in several bacterial species:

  • Streptomyces antioxidans

  • Sulfitobacter pontiacus

  • Corynebacterium glutamicum

The presence of this compound in microbial systems suggests a potential biological role beyond flavor chemistry, possibly in signaling or metabolic pathways.

Applications and Uses

Flavor Industry

The principal application of 3-Ethyl-2,5-dimethylpyrazine is in the flavor and fragrance industry, where it is used as a flavoring agent (FEMA 3149). Its distinctive nutty, roasted aroma makes it valuable for:

  • Enhancing coffee flavors

  • Creating chocolate profiles

  • Developing roasted nut flavors

  • Improving the sensory characteristics of processed foods

  • Contributing to meat flavors

Biological Significance

Beyond its role in flavor chemistry, 3-Ethyl-2,5-dimethylpyrazine serves important biological functions:

  • Acts as a chemical transmitter in certain organisms

  • Present in wolf urine where it can induce fear-related responses in prey animals

  • Functions as trail and alarm pheromones in some insects, such as leaf-cutter ants

These diverse biological roles highlight the evolutionary significance of this compound in chemical communication between organisms.

Analytical Methods for Detection and Quantification

Several analytical techniques have been developed for the detection and quantification of 3-Ethyl-2,5-dimethylpyrazine in various matrices.

Solid-Phase Microextraction Techniques

Recent advancements include the Multiple Headspace Solid-Phase Microextraction Arrow Gas Chromatography-Mass Spectrometry (MHS-SPME-arrow-GC-MS) method for quantifying pyrazines in flavor-enhanced edible oils:

  • The method optimizes headspace solid-phase microextraction conditions for maximum extraction efficiency

  • It employs internal standards such as [²H₆]-2-methyl-pyrazine for accurate quantification

  • The technique provides improved sensitivity compared to traditional methods

  • Sample preparation involves ethyl acetate as the solvent for standard solutions

This analytical approach represents a significant improvement in the accuracy and sensitivity of pyrazine analysis in complex food matrices.

Gas Chromatography-Mass Spectrometry

Standard GC-MS remains a widely used technique for the identification and quantification of 3-Ethyl-2,5-dimethylpyrazine. The mass spectrum of this compound shows characteristic fragmentation patterns that facilitate its identification in complex mixtures .

Safety ParameterClassification
GHS ClassificationWarning
GHS Hazard StatementsH302: Harmful if swallowed
Hazard ClassAcute Toxicity, Category 4

Precautionary statements associated with this compound include P264, P270, P301+P317, P330, and P501, which relate to handling, ingestion response, and disposal .

Regulatory Status

3-Ethyl-2,5-dimethylpyrazine has received regulatory approval for use as a flavoring agent:

  • FDA UNII: G2FB13VLOG

  • EPA Substance Registry System: Registered as Pyrazine, 3-ethyl-2,5-dimethyl- (13360-65-1)

  • JECFA Number: 775

  • Listed in the Australian Inventory of Industrial Chemicals

  • Included in the New Zealand EPA Inventory of Chemical Status

The European Food Safety Authority (EFSA) has evaluated pyrazine derivatives, including 3-Ethyl-2,5-dimethylpyrazine, for use as flavoring agents in animal feed. The compound is considered safe at specified dose levels for various animal species .

Recent Research Developments

Recent scientific investigations have expanded our understanding of 3-Ethyl-2,5-dimethylpyrazine and related compounds:

Enzymatic Synthesis Pathways

Research published in 2021 revealed a novel bacterial operon capable of producing 3-Ethyl-2,5-dimethylpyrazine from L-Threonine. This discovery provides insights into the natural production of alkylpyrazines in biological systems and opens possibilities for biocatalytic production methods .

Alkylpyrazine Synthesis Mechanisms

A 2019 study investigated the synthesis mechanisms of related alkylpyrazines, including 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5-trimethylpyrazine (TMP). The research identified L-threonine-3-dehydrogenase as a key catalytic enzyme in these pathways, contributing to our understanding of how these compounds are synthesized in microbial systems .

Analytical Method Development

Advances in analytical techniques for pyrazine quantification have focused on improving sensitivity and accuracy. The development of Multiple Headspace Solid-Phase Microextraction Arrow (MHS-SPME-arrow) combined with GC-MS represents a significant improvement in the analysis of flavor compounds in oils .

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